N1-(4-Aminobutyl)butane-1,3-diamine trihydrochloride N1-(4-Aminobutyl)butane-1,3-diamine trihydrochloride
Brand Name: Vulcanchem
CAS No.: 137945-92-7
VCID: VC12011725
InChI: InChI=1S/C8H21N3.3ClH/c1-8(10)4-7-11-6-3-2-5-9;;;/h8,11H,2-7,9-10H2,1H3;3*1H
SMILES: CC(CCNCCCCN)N.Cl.Cl.Cl
Molecular Formula: C8H24Cl3N3
Molecular Weight: 268.7 g/mol

N1-(4-Aminobutyl)butane-1,3-diamine trihydrochloride

CAS No.: 137945-92-7

Cat. No.: VC12011725

Molecular Formula: C8H24Cl3N3

Molecular Weight: 268.7 g/mol

* For research use only. Not for human or veterinary use.

N1-(4-Aminobutyl)butane-1,3-diamine trihydrochloride - 137945-92-7

Specification

CAS No. 137945-92-7
Molecular Formula C8H24Cl3N3
Molecular Weight 268.7 g/mol
IUPAC Name 1-N-(4-aminobutyl)butane-1,3-diamine;trihydrochloride
Standard InChI InChI=1S/C8H21N3.3ClH/c1-8(10)4-7-11-6-3-2-5-9;;;/h8,11H,2-7,9-10H2,1H3;3*1H
Standard InChI Key KAPGJECDSLGNJO-UHFFFAOYSA-N
SMILES CC(CCNCCCCN)N.Cl.Cl.Cl
Canonical SMILES CC(CCNCCCCN)N.Cl.Cl.Cl

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s IUPAC name, N1-(4-aminobutyl)butane-1,3-diamine trihydrochloride, denotes a central butane-1,3-diamine backbone (four-carbon chain with amine groups at positions 1 and 3) substituted at the N1 position with a 4-aminobutyl group. Three hydrochloride ions neutralize the amine groups, forming a stable salt (Fig. 1) .

Molecular Formula: C7H22Cl3N3\text{C}_7\text{H}_{22}\text{Cl}_3\text{N}_3
Molecular Weight: 254.62 g/mol
CAS Registry Number: 334-50-9 (associated with its non-methylated analog, spermidine trihydrochloride) .

Table 1: Key Structural Identifiers

PropertyValueSource
SMILESNCCCCNCCCN.Cl.Cl.Cl
InChIKeyPZSFTBARUSGJTA-UHFFFAOYSA-N
Purity95%

Synthesis and Modification Pathways

Synthetic Routes

The synthesis of N1-substituted spermidine analogs typically involves:

  • Amide Formation: Reacting amino acid esters with diamines (e.g., propane-1,3-diamine or ethane-1,2-diamine) .

  • Reduction: Converting amides to amines using borane or lithium aluminum hydride .

  • Alkylation: Introducing tert-butyl bromoacetate to generate branched intermediates .

  • Hydrolysis and Salt Formation: Cleaving protecting groups and treating with hydrochloric acid to form the trihydrochloride .

For example, Laurent et al. (2007) detailed the synthesis of gadolinium(III) complexes using analogous polyamines, highlighting the role of propane-1,3-diamine in constructing branched ligands .

Structural Variants

  • 1-Methylspermidine: A related compound with a methyl group at the N1 position (CAS 137946-02-2), showcasing how alkyl modifications alter physicochemical properties .

  • Spermidine Trihydrochloride: The parent compound (CAS 334-50-9), differing by a 3-aminopropyl substituent instead of 4-aminobutyl .

Physicochemical Properties

Solubility and Stability

The trihydrochloride salt enhances water solubility compared to the free base. Spermidine derivatives typically exhibit:

  • Water Solubility: >50 mg/mL (pH 7, 25°C) .

  • Thermal Stability: Decomposes above 200°C without melting .

Spectroscopic Data

  • 1^1H NMR: Peaks at δ 1.8 (CH2_2), 2.2 (NH2_2), and 3.8 ppm (CH2_2NH) .

  • Mass Spectrometry: Molecular ion peak at m/z 254.62 ([M+H]+^+) .

Biological and Industrial Applications

Cellular Regulation

Spermidine analogs modulate autophagy and oxidative stress responses. While direct studies on this compound are scarce, spermidine itself extends lifespan in model organisms by enhancing mitochondrial function .

Chelation Chemistry

Branched polyamines like N1-(4-aminobutyl)butane-1,3-diamine serve as ligands for metal ions. Laurent et al. (2007) demonstrated their utility in gadolinium(III) complexes for magnetic resonance imaging (MRI), where fast water exchange kinetics improve contrast agent efficiency .

Table 2: Comparative Properties of Polyamine Complexes

ComplexWater Exchange Rate (s1^{-1})Application
[Gd(dtpa)]^-3.3 × 106^6MRI Contrast
[Gd(ttda)]3^3-1.2 × 107^7Molecular Imaging
[Gd(4-Ph-ttda)]2^2-9.8 × 106^6Targeted Diagnostics
Adapted from

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